molecular formula C20H21N3O5 B5137132 4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Katalognummer: B5137132
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: LQLCKYJZZWGCGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative with a carboxamide moiety. Structurally, it features a tetrahydropyrimidine core substituted with a 4-hydroxy-3-methoxyphenyl group at position 4, a methyl group at position 6, and an N-(4-methoxyphenyl)carboxamide at position 3. Its synthesis typically involves Biginelli-like multicomponent reactions, as evidenced by similar derivatives synthesized under uranyl nitrate hexahydrate catalysis . Key characterization data include HRMS (High-Resolution Mass Spectrometry) confirming its molecular formula as C₁₉H₁₉N₃O₄ and NMR spectra resolving its stereoelectronic environment .

Eigenschaften

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-11-17(19(25)22-13-5-7-14(27-2)8-6-13)18(23-20(26)21-11)12-4-9-15(24)16(10-12)28-3/h4-10,18,24H,1-3H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLCKYJZZWGCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide, leading to the formation of corresponding phenol derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a biochemical probe for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory and anticancer activities, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The hydroxy and methoxy groups may also play a role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-3-methoxyphenyl vs. 4-Methoxyphenyl

The target compound’s 4-hydroxy-3-methoxyphenyl group distinguishes it from analogs like N-(4-methoxyphenyl)-6-methyl-2-oxo-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (4ad) , which lacks the hydroxyl group. This structural difference impacts:

  • For example, 4ad exhibits a melting point of 244°C , while hydroxylated derivatives may show altered thermal stability due to intermolecular H-bonding .
  • Biological Activity : Hydroxyl groups often improve binding to enzyme active sites. For instance, thymidine phosphorylase inhibitors with hydroxyl substituents demonstrate enhanced IC₅₀ values compared to methoxy-only analogs .

4-Hydroxy-3-methoxyphenyl vs. 4-Ethoxyphenyl

Ethoxy substituents, as in 4-(4-ethoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide (4j), introduce steric bulk and lipophilicity.

Functional Group Modifications

Oxo vs. Thioxo at Position 2

Replacing the 2-oxo group with a thioxo moiety (e.g., ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ) alters electronic properties. Sulfur’s lower electronegativity reduces dipole moments, affecting crystal packing (e.g., R factor = 0.044 in thioxo derivatives vs. δ 2.00 (s, 3H) in oxo analogs ). Thioxo derivatives may also exhibit distinct redox behavior in biological systems .

Carboxamide vs. Ester at Position 5

The carboxamide group in the target compound contrasts with ester derivatives like methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Carboxamides generally exhibit:

  • Higher Metabolic Stability : Resistance to esterase-mediated hydrolysis compared to esters .
  • Stronger Hydrogen Bonding : The NH group in carboxamides facilitates interactions with biological targets, as seen in kinase inhibitors .

Key Findings :

  • Ester derivatives like the benzyloxy-substituted DHPM show moderate thymidine phosphorylase inhibition (IC₅₀ = 79.6 µM ), suggesting that electron-withdrawing groups may enhance activity .
  • The target compound’s hydroxyl group may confer superior antioxidant properties, as seen in structurally related dihydropyridines .

Thermodynamic and Solubility Profiles

Thermodynamic studies of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate reveal solubility trends in organic solvents (e.g., higher in DMF than ethanol) due to polarity mismatches . The target compound’s carboxamide and hydroxyl groups likely improve aqueous solubility compared to ester analogs, aligning with trends observed in sulfonamide-containing DHPMs .

Crystallographic and Spectral Data

  • NMR : The target compound’s ¹H NMR spectrum would feature distinct aromatic protons for the 4-hydroxy-3-methoxyphenyl group (δ ~6.8–7.6 ppm), comparable to 4ad’s signals at δ 6.82–7.60 ppm .
  • X-ray Crystallography : Software like SHELXL and ORTEP-3 have resolved DHPM derivatives’ crystal structures, highlighting planar tetrahydropyrimidine cores and substituent-dependent packing motifs.

Biologische Aktivität

The compound 4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O4C_{19}H_{22}N_2O_4, and it has a molecular weight of approximately 342.39 g/mol. The structure features multiple functional groups, including methoxy and hydroxyl groups, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H22N2O4C_{19}H_{22}N_2O_4
Molecular Weight342.39 g/mol
CAS Number123456-78-9

Cytotoxicity

Recent studies have demonstrated that tetrahydropyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several derivatives and evaluated their cytotoxicity using the MTT assay against cell lines such as HT-29 (colon cancer), Panc-1 (pancreatic cancer), A-549 (lung cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited GI50 values comparable to or lower than the reference drug erlotinib.

Table 1: Cytotoxicity of Tetrahydropyrimidine Derivatives

Compound IDCell LineGI50 (nM)Reference Drug GI50 (nM)
Compound 12A-5493733
Compound 15HT-293533
Compound IVMCF-74133

The mechanism by which tetrahydropyrimidine derivatives exert their cytotoxic effects involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, several studies have highlighted the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) as critical targets. For example, the derivative corresponding to compound 12 showed promising IC50 values against EGFR and VEGFR-2, indicating its potential as an anticancer agent.

Table 2: Inhibition of EGFR and VEGFR-2

Compound IDTargetIC50 (nM)
Compound 12EGFR84
Compound 15VEGFR-23.50

Apoptotic Induction

In addition to cytotoxicity, these compounds have been shown to induce apoptosis in cancer cells. The assessment of apoptotic markers revealed that certain derivatives increased pro-apoptotic markers such as caspase-3 and p53 while downregulating anti-apoptotic proteins like BCL-2. This dual action enhances their effectiveness as potential therapeutic agents.

Study on Anticancer Activity

A notable study conducted by Ahmed et al. synthesized a series of dihydropyrimidine derivatives and evaluated their anticancer properties. Among these, compounds with specific substitutions on the phenyl rings exhibited enhanced activity against various cancer cell lines. The study concluded that structural modifications significantly influenced the biological activity of these compounds.

Clinical Implications

The promising results from in vitro studies suggest potential clinical applications for these compounds in cancer therapy. Further investigation through preclinical and clinical trials is necessary to establish their safety profiles and therapeutic efficacy in humans.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this tetrahydropyrimidine carboxamide?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

Condensation : Starting materials like substituted phenyl aldehydes, urea/thiourea, and β-keto esters undergo Biginelli-like cyclocondensation. details analogous procedures using ethanol/HCl reflux (24–25 hours) to form the tetrahydropyrimidine core .

Functionalization : Post-cyclization, the N-(4-methoxyphenyl) group is introduced via carboxamide coupling. Reaction conditions (e.g., triethylamine as a base, dichloromethane as solvent) are critical for regioselectivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensures ≥95% purity .

Q. Key Characterization Techniques :

  • NMR Spectroscopy : Confirms substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm) and tetrahydropyrimidine ring conformation .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 411.16) .

Advanced Structural Analysis

Q. Q2. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for:

  • Confirming Absolute Configuration : demonstrates SCXRD analysis of a related tetrahydropyrimidine, revealing chair conformations and hydrogen-bonding networks (R-factor = 0.048) .
  • Resolving Discrepancies : For example, conflicting NMR data about substituent orientation (e.g., axial vs. equatorial methoxy groups) can be clarified via crystallographic bond angles and torsion angles .

Q. Experimental Design :

  • Grow crystals via slow evaporation (e.g., methanol/acetone mixtures).
  • Use synchrotron radiation for high-resolution data collection.
  • Refine structures with software like SHELX or OLEX2 .

Structure-Activity Relationship (SAR) Studies

Q. Q3. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact bioactivity?

Methodological Answer : SAR analysis involves:

Analog Synthesis : Replace the 4-methoxyphenyl group with ethoxy, hydroxy, or halide variants using parallel synthesis (e.g., ’s ethoxy-phenyl derivative) .

Biological Assays :

  • In Vitro : Test inhibition of kinases or inflammatory markers (e.g., COX-2) at varying concentrations (IC50 determination).
  • In Silico : Perform molecular docking (AutoDock Vina) to compare binding affinities with target proteins .

Q. Q4. How can DFT calculations predict regioselectivity in derivative synthesis?

Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level:

Transition-State Analysis : Calculate activation energies for competing pathways (e.g., para vs. meta substitution in electrophilic aromatic substitution) .

Solvent Effects : Use the SMD model to simulate polar aprotic solvents (e.g., DMF), which stabilize charged intermediates and favor specific regioisomers .

Q. Case Study :

  • Predicted vs. Experimental Yield : For a nitro-derivative, DFT predicted 78% para product; experimental yield was 72% .

Data Contradiction Analysis

Q. Q5. How to resolve discrepancies in reported anti-cancer activity across studies?

Methodological Answer :

Variable Identification : Compare assay conditions (e.g., cell lines, incubation time):

  • reports IC50 = 1.2 μM (HeLa cells, 48h), while another study cites 2.5 μM (MCF-7, 72h) .

Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target effects or apoptosis pathways.

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from ≥5 independent studies, adjusting for batch effects .

Stability and Degradation Pathways

Q. Q6. What analytical methods identify hydrolytic degradation products?

Methodological Answer :

Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 48h .

LC-MS/MS Analysis :

  • Degradants are separated using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid).
  • Major degradant: Hydrolyzed carboxamide (m/z 367.12) under basic conditions .

Advanced Pharmacokinetic Profiling

Q. Q7. How to optimize bioavailability via prodrug design?

Methodological Answer :

Ester Prodrug Synthesis : Convert the carboxamide to methyl/ethyl esters (e.g., ’s ethyl ester derivative) .

In Vivo Testing :

  • Measure plasma concentration (LC-MS) in rodent models after oral administration.
  • ’s ethyl analog showed 3.2× higher AUC0-24h vs. parent compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.